2,5-DICHLORO-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]THIOPHENE-3-CARBOXAMIDE HYDROCHLORIDE
Description
2,5-Dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]thiophene-3-carboxamide hydrochloride is a structurally complex small molecule featuring a thiophene carboxamide core substituted with dichloro groups at the 2- and 5-positions. The N-substituents include a 4-fluoro-1,3-benzothiazol-2-yl group and a morpholine-containing propyl chain, with the hydrochloride salt enhancing solubility.
Properties
IUPAC Name |
2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2FN3O2S2.ClH/c20-15-11-12(17(21)29-15)18(26)25(6-2-5-24-7-9-27-10-8-24)19-23-16-13(22)3-1-4-14(16)28-19;/h1,3-4,11H,2,5-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHVDWSMNPSYLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=C(SC(=C4)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]THIOPHENE-3-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the dichloro and carboxamide groups. The benzothiazole moiety is then synthesized separately and coupled with the thiophene derivative. Finally, the morpholine ring is attached via a propyl linker under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLORO-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]THIOPHENE-3-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiophene carboxamide, including this compound, exhibit promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Inhibition of tubulin polymerization : Similar to known anticancer agents like Combretastatin A-4 (CA-4), the compound disrupts microtubule dynamics, leading to cell cycle arrest .
- EGFR Inhibition : The compound has been identified as a selective inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers .
Antimicrobial Properties
The benzothiazole derivatives are recognized for their antimicrobial activities. The compound demonstrates efficacy against various bacterial strains by:
- Inhibiting bacterial growth : It targets enzymes essential for bacterial cell wall synthesis and DNA replication, leading to effective antibacterial action.
Uric Acid Regulation
This compound functions as a selective inhibitor of urate transporter 1 (URAT1), which plays a critical role in uric acid reabsorption in the kidneys. Its applications include:
- Treatment of gout : By inhibiting URAT1, it promotes uric acid excretion, thereby lowering serum uric acid levels and potentially alleviating gout symptoms.
Material Science
Due to its unique chemical structure, this compound can be utilized in developing new materials with specific properties, such as:
- Dyes and pigments : The presence of thiophene allows for applications in organic electronics and photonic devices due to its electronic properties.
Case Study 1: Anticancer Efficacy
In a study published in December 2022, thiophene carboxamide derivatives were synthesized and evaluated for their anticancer activity against Hep3B cancer cell lines. The results indicated that compounds similar to 2,5-Dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]thiophene-3-carboxamide hydrochloride showed significant antiproliferative effects with IC50 values below 10 µM, demonstrating their potential as effective anticancer agents .
Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of benzothiazole derivatives highlighted the effectiveness of compounds like this one against resistant bacterial strains. The study reported a notable reduction in bacterial viability when treated with the compound, emphasizing its potential for developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]THIOPHENE-3-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound’s structural and functional attributes can be contextualized through comparisons with analogous molecules described in the literature. Below is a systematic evaluation based on synthesis, spectral properties, and substituent effects.
Substituent Effects on Physicochemical Properties
Key substituents in the target compound and their analogs are compared in Table 1.
Spectral and Structural Validation
- IR Spectroscopy : The target compound’s carboxamide group would exhibit νC=O ~1660 cm⁻¹, similar to hydrazinecarbothioamides in . The absence of νS-H (~2500–2600 cm⁻¹) would confirm the absence of thiol tautomers, as seen in triazole-thiones .
- NMR Analysis : The morpholine-propyl chain would show characteristic δH ~2.4–3.7 ppm (morpholine CH2 and NCH2), distinct from the aromatic protons (δH ~6.5–8.5 ppm) in benzothiazole and thiophene moieties .
Biological Activity
The compound 2,5-Dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]thiophene-3-carboxamide hydrochloride is a novel heterocyclic aromatic compound with significant biological activity. Its structure incorporates thiophene and benzothiazole moieties, which are known for their diverse pharmacological properties including antimicrobial, antifungal, and anticancer effects.
This compound primarily acts as a selective inhibitor of urate transporter 1 (URAT1) , which is crucial for uric acid reabsorption in the kidneys. By inhibiting URAT1, the compound promotes increased uric acid excretion, potentially offering therapeutic benefits for conditions like gout and hyperuricemia. Additionally, its interaction with various enzymes involved in bacterial growth suggests it may disrupt critical biochemical pathways necessary for cell proliferation and survival .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Exhibits significant antibacterial properties by inhibiting enzymes crucial for bacterial cell wall synthesis and DNA replication.
- Potential as an antifungal agent has also been noted.
-
Anticancer Properties :
- Research indicates that derivatives of thiophene carboxamides, structurally similar to this compound, demonstrate notable anticancer activity. For example, compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines, including Hep3B .
- The mechanism involves disruption of microtubule dynamics akin to known anticancer agents like Combretastatin A-4 (CA-4), suggesting a potential pathway for cancer treatment .
-
Anti-inflammatory Effects :
- By modulating uric acid levels and potentially affecting inflammatory pathways, this compound may exhibit anti-inflammatory properties.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. The following table summarizes key findings related to structural modifications:
| Modification | Biological Activity (IC50) |
|---|---|
| Original Compound | Not specified |
| N-(4-Fluoro) substitution | Enhanced anticancer activity |
| Morpholine linkage | Improved solubility and bioavailability |
| Halogen position variations | Altered potency against specific cancer cell lines |
Research indicates that varying the position of halogen substituents can significantly impact the compound's efficacy against cancer cells, with certain configurations yielding lower IC50 values .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Study :
-
Uric Acid Modulation :
- Another study emphasized the role of URAT1 inhibitors in managing hyperuricemia. The ability of this compound to lower serum uric acid levels suggests a promising avenue for treating gout.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
